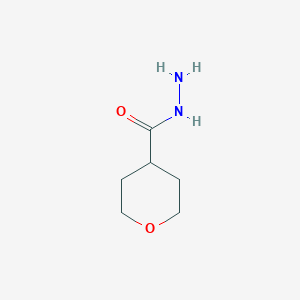

Tetrahydro-2H-pyran-4-carbohydrazide

Description

Properties

IUPAC Name |

oxane-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-8-6(9)5-1-3-10-4-2-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBSHXCLOFHQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650969 | |

| Record name | Oxane-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59293-18-4 | |

| Record name | Oxane-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

The most common and efficient method involves the nucleophilic substitution of methyl tetrahydropyran-4-carboxylate with hydrazine monohydrate in methanol under reflux conditions, leading to the formation of tetrahydro-2H-pyran-4-carbohydrazide.

Reaction Conditions and Procedure

This process involves refluxing the ester with hydrazine hydrate, typically at 20°C to 100°C, depending on the specific protocol, with the reaction completing overnight to ensure full conversion. The high yield (up to 98%) underscores the efficiency of this method.

Reaction Scheme

Methyl tetrahydropyran-4-carboxylate + Hydrazine → this compound

Characterization Data

- MS (ESI) : m/z 145.1 [MH]+

- NMR (1H) : δ 2.74 (s, 3H, SMe), 6.73 (s, 1H, pyranone)

- NMR (13C) : δ 14.8, 88.8, 108.6, 112.4, 116.2, 126.2, 126.9, 128.7, 129.6, 161.2, 162.8, 173.8

Alternative Synthetic Routes

Multi-step Synthesis Involving Intermediates

Research indicates that multi-step syntheses involving intermediate formation of hydrazides from other heterocyclic precursors are possible but typically involve more complex procedures and lower overall yields.

Reaction Optimization and Conditions

Data Tables Summarizing Preparation Methods

Summary of Research Findings

- The most efficient and widely adopted method involves refluxing methyl tetrahydropyran-4-carboxylate with hydrazine hydrate in methanol, achieving yields close to 98%.

- Reaction conditions such as solvent choice, temperature, and reagent excess are critical for optimizing yield and purity.

- Characterization confirms the structure via NMR and mass spectrometry, aligning with literature data.

- Alternative routes, including direct condensation from carboxylic acids, are feasible but generally less efficient.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2H-pyran-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazides.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Antitumor Activity :

Tetrahydro-2H-pyran derivatives have shown potential antitumor properties. A study demonstrated that compounds derived from tetrahydro-2H-pyran exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents . -

Antimicrobial Properties :

Research indicates that tetrahydro-2H-pyran derivatives possess antimicrobial activity. They have been tested against bacteria and fungi, showing promising results that could lead to the development of new antibiotics . -

Neuroprotective Effects :

Some studies have highlighted the neuroprotective properties of tetrahydro-2H-pyran derivatives. These compounds may help in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Applications in Organic Synthesis

-

Intermediate in Synthesis :

This compound serves as an important intermediate in the synthesis of various organic compounds. It can be used to create more complex structures through reactions such as hydrazone formation and cyclization reactions . -

Synthesis of Heterocycles :

The compound is utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals. Its ability to act as a nucleophile allows for the formation of various heterocyclic systems through cycloaddition reactions .

Material Science Applications

-

Polymer Chemistry :

Tetrahydro-2H-pyran derivatives are explored for their potential use in polymer chemistry. They can be incorporated into polymer backbones to enhance mechanical properties and thermal stability, making them suitable for advanced materials . -

Coatings and Adhesives :

The compound's reactive functional groups allow it to be used in formulating coatings and adhesives with improved adhesion properties and resistance to environmental factors .

Case Study 1: Antitumor Activity

A study conducted on a series of tetrahydro-2H-pyran derivatives revealed significant cytotoxic effects against human breast cancer cells (MCF-7). The derivatives were synthesized via a multi-step process involving hydrazone formation, leading to compounds that inhibited cell proliferation by up to 70% at specific concentrations.

Case Study 2: Antimicrobial Testing

In another investigation, tetrahydro-2H-pyran derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, demonstrating their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of tetrahydro-2H-pyran-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Tetrahydro-2H-pyran-4-carbohydrazide and related compounds:

Biological Activity

Tetrahydro-2H-pyran-4-carbohydrazide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound, with the chemical formula C₆H₁₂N₂O₂, features a pyran ring that contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydro-2H-pyran derivatives. For instance, a study synthesized several derivatives and evaluated their cytotoxic effects against HCT-116 colorectal cancer cells. Compounds derived from the tetrahydro-2H-pyran scaffold demonstrated significant inhibition of cell proliferation, with IC₅₀ values indicating potent activity:

| Compound | IC₅₀ (µM) | Mechanism |

|---|---|---|

| 4g | 75.1 | CDK2 inhibition, apoptosis induction |

| 4j | 85.88 | CDK2 inhibition, apoptosis induction |

These compounds were found to induce apoptosis via activation of the caspase-3 gene and inhibit CDK2 activity, a key target in cancer therapy .

Antibacterial and Antioxidant Properties

In addition to antitumor effects, tetrahydro-2H-pyran derivatives exhibit notable antibacterial and antioxidant activities. A recent study evaluated various derivatives against Gram-positive bacteria and assessed their DPPH radical scavenging abilities:

| Compound | Antibacterial Activity | DPPH Scavenging Activity (%) |

|---|---|---|

| 4g | Strong | 90.50 |

| 4j | Strong | 88.00 |

| BHT | Control | 95.30 |

The results indicated that compounds 4g and 4j not only inhibited bacterial growth but also displayed strong antioxidant properties, suggesting their potential use in treating oxidative stress-related conditions .

Inhibition of ALK5 Receptor

Another significant aspect of this compound is its role as an inhibitor of the ALK5 receptor (TGF-β R1). This receptor is implicated in various diseases, including cancers and fibrotic disorders. A study identified a tetrahydro-2H-pyran derivative that inhibited ALK5 autophosphorylation with an IC₅₀ value of 25 nM, demonstrating its potential as a therapeutic agent against malignancies .

Neuroprotective Effects

Emerging research suggests that tetrahydro-2H-pyran derivatives may also possess neuroprotective properties. These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's:

| Activity | IC₅₀ (µM) |

|---|---|

| AChE Inhibition | 0.029 |

| BuChE Inhibition | 0.101 |

These findings indicate that tetrahydro-2H-pyran derivatives could be beneficial in developing treatments for neurodegenerative disorders .

Case Studies

Several case studies have demonstrated the efficacy of tetrahydro-2H-pyran derivatives in preclinical models:

- Colorectal Cancer Model : In a CT26 xenograft model, oral administration of a tetrahydro-2H-pyran derivative significantly inhibited tumor growth without evident toxicity, underscoring its therapeutic potential .

- Neurodegenerative Disease Models : Compounds exhibiting AChE inhibition were tested in models for Alzheimer's disease, showing promise in enhancing cognitive function through neuroprotection .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tetrahydro-2H-pyran-4-carbohydrazide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis often involves functionalizing tetrahydropyran cores via condensation or cyclization. For example, Prins cyclization (using aldehydes and silanes with acid catalysts) is a foundational method for tetrahydropyran derivatives, though modifications may be required for carbohydrazide incorporation . Optimization includes adjusting catalyst loading (e.g., H2SO4 or BF3·OEt2), temperature (80–120°C), and solvent polarity (e.g., THF vs. DCM) to enhance regioselectivity and yield. Monitoring via TLC or in situ IR spectroscopy helps track intermediate formation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

- NMR : 1H/13C NMR to confirm substituent positions and ring conformation (e.g., δ 3.5–4.5 ppm for pyran oxygen-proton coupling) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]+ for C6H12N2O2 at 144.18 g/mol) .

- Melting Point Analysis : Compare experimental mp (e.g., 87–89°C for related carboxylic acid derivatives) with literature to assess crystallinity .

Q. What safety protocols are critical when handling this compound in lab settings?

- Methodological Answer : Follow GHS hazard guidelines (e.g., H315/H319 for skin/eye irritation). Use fume hoods for reactions releasing volatile intermediates (e.g., hydrazine derivatives). Store under inert gas (N2/Ar) to prevent oxidation. Waste disposal requires neutralization (e.g., with acetic acid for residual hydrazides) before incineration .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for this compound derivatives?

- Methodological Answer : Utilize chiral catalysts (e.g., Cu(II)-bisphosphine complexes) to induce stereocontrol during cyclization. For example, L3 ligand systems (from ) enable >90% diastereomeric excess (d.e.) by coordinating to pyran oxygen, directing nucleophilic attack . Optimize solvent polarity (e.g., toluene for low dielectric environments) and temperature (−20°C to slow racemization). Post-reaction, chiral HPLC (e.g., Chiralpak IA) confirms enantiopurity .

Q. What computational tools aid in predicting reaction pathways for novel this compound analogs?

- Methodological Answer : Employ AI-driven retrosynthesis platforms (e.g., Reaxys/Pistachio) to model feasible routes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for Prins cyclization, identifying energy barriers and regioselectivity trends. Machine learning models (e.g., Template_relevance) prioritize precursors based on atom economy and step efficiency .

Q. How do structural modifications (e.g., thioamide substitution) impact the biological activity of this compound?

- Methodological Answer : Replace the carbonyl group with thiocarbamide (using Lawesson’s reagent) to enhance lipophilicity and membrane permeability. Test in vitro bioactivity (e.g., enzyme inhibition assays against acetylcholinesterase) and compare IC50 values. Molecular docking (AutoDock Vina) visualizes binding interactions, guiding SAR studies .

Q. What strategies resolve contradictory data in reaction yields or spectroscopic results for this compound?

- Methodological Answer :

- Yield Discrepancies : Replicate reactions under inert atmospheres to exclude moisture/O2 interference. Use internal standards (e.g., anthracene) for GC-MS quantification accuracy.

- Spectral Ambiguities : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography for solid-state conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.